5-Hydroxy-6-methylquinolin-2(1H)-one
CAS No.: 141695-96-7
Cat. No.: VC8238778
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141695-96-7 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 5-hydroxy-6-methyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12) |
Standard InChI Key | JLLKTPPRCGMOKG-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)NC(=O)C=C2)O |
Canonical SMILES | CC1=C(C2=C(C=C1)NC(=O)C=C2)O |
Introduction
Chemical and Structural Properties
5-Hydroxy-6-methylquinolin-2(1H)-one (CAS: 141695-96-7) possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Its IUPAC name, 5-hydroxy-6-methyl-1H-quinolin-2-one, reflects the substitution pattern on the quinoline backbone. Key physicochemical parameters include a polar surface area (PSA) of 53.09 Ų and a logP value of 1.54, indicating moderate hydrophobicity. The compound’s exact mass is 175.0633 g/mol, and its structure features a keto group at position 2, a hydroxyl group at position 5, and a methyl group at position 6 (Figure 1).
Table 1: Physicochemical Properties of 5-Hydroxy-6-methylquinolin-2(1H)-one
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NO₂ |
Molecular Weight | 175.18 g/mol |
Exact Mass | 175.0633 g/mol |
Polar Surface Area | 53.09 Ų |
LogP | 1.54 |
CAS Number | 141695-96-7 |
The hydroxyl group at position 5 facilitates hydrogen bonding with biological targets, while the methyl group at position 6 influences steric interactions and metabolic stability.
Synthesis Methodologies
The synthesis of 5-hydroxy-6-methylquinolin-2(1H)-one typically involves a two-step process starting from 4-tert-butoxyaniline and trans-β-arylmethyl acrylate. In the first step, amide formation occurs between the aniline derivative and acrylate under mild conditions. The second step involves acid-catalyzed cyclization, where anhydrous aluminum trichloride (AlCl₃) is employed as a catalyst to facilitate ring closure. While this method achieves moderate yields, the use of AlCl₃ raises environmental concerns due to challenges in waste management. Alternative catalytic systems, such as ionic liquids or green solvents, remain underexplored but could enhance sustainability.
Biological Activities
Phosphodiesterase Inhibition
Although direct evidence for 5-hydroxy-6-methylquinolin-2(1H)-one’s PDE3 inhibitory activity is limited, structurally related quinolinones, such as 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, have shown potent inotropic effects in cardiac tissue . These compounds augment cAMP levels by inhibiting PDE3, leading to increased cardiac contractility . While the methyl and hydroxyl substituent positions differ, this suggests a broader pharmacophoric potential for quinolinones in cardiovascular therapeutics .
Chemical Reactivity and Derivatives
The hydroxyl group at position 5 allows for site-specific modifications, enabling the synthesis of derivatives with enhanced bioavailability or target selectivity. For example, methylation using dimethyl sulfate (DMS) in the presence of potassium hydroxide yields 5-methoxy-6-methylquinolin-2(1H)-one, a derivative with altered pharmacokinetic properties. Similarly, acylation or sulfonation reactions could further diversify the compound’s chemical space for structure-activity relationship (SAR) studies.
Future Directions and Applications
The compound’s versatility in chemical modification positions it as a promising scaffold for drug discovery. Future research should prioritize:
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Optimization of synthesis routes to eliminate hazardous catalysts like AlCl₃.
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In-depth mechanistic studies to elucidate its anticancer and PDE inhibitory pathways.
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Preclinical evaluation of pharmacokinetics and safety in animal models.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this compound’s potential into therapeutic applications.
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